Ethyl (R)-(-)-4-cyano-3-hydroxybutyrate is a chiral compound widely utilized as a key building block in organic synthesis, particularly in the pharmaceutical industry. Its significance stems from its role as a precursor in synthesizing various pharmaceuticals, most notably the cholesterol-lowering drug Atorvastatin (Lipitor) [].
From (S)-(-)-Epichlorohydrin: This method involves the ring-opening of (S)-(-)-epichlorohydrin with sodium cyanide to yield (S)-4-chloro-3-hydroxybutyronitrile. Subsequent alcoholysis, protection of the hydroxyl group, cyanidation, and deprotection with hydrochloric acid produce the desired product with a total yield of 57% [].
From (S)-3-Chloro-1,2-propanediol: This approach utilizes (S)-3-chloro-1,2-propanediol, a by-product in (R)-epichlorohydrin production, as the starting material. The details of this synthetic pathway are not elaborated upon in the provided abstract [, ].
Enzymatic Synthesis with Halohydrin Dehalogenases (HHDHs): HHDHs offer an environmentally friendly alternative for producing Ethyl (R)-(-)-4-cyano-3-hydroxybutyrate. These enzymes catalyze the conversion of ethyl (S)-4-chloro-3-hydroxybutanoate to the desired product through an epoxide ring-opening reaction in the presence of cyanide [, , , , ]. This method is particularly advantageous due to its high enantioselectivity and the possibility of using engineered HHDH variants with enhanced catalytic properties and altered enantioselectivity [].
Nitrilase-Catalyzed Hydrolysis: Ethyl (R)-(-)-4-cyano-3-hydroxybutyrate can also be obtained through the nitrilase-catalyzed hydrolysis of 3-hydroxyglutaronitrile, followed by esterification. This method, utilizing Pfēnex Expression Technology for a cost-effective biocatalyst, offers an efficient route with high substrate concentration tolerance [].
Hydroxyl Group Protection: This step is often employed during synthesis to protect the reactive hydroxyl group from unwanted reactions [].
Cyanidation: This reaction introduces the cyano group, a key functional group, into the molecule [].
Deprotection: Following cyanidation, the protecting group on the hydroxyl group is removed to yield the final product [].
Enzymatic Epoxide Ring-opening: HHDHs catalyze the ring-opening of the epoxide intermediate with cyanide to yield Ethyl (R)-(-)-4-cyano-3-hydroxybutyrate [, , , ].
Nitrilase-catalyzed hydrolysis: Nitrilases can selectively hydrolyze the nitrile group in a precursor molecule to yield Ethyl (R)-(-)-4-cyano-3-hydroxybutyrate [].
Atorvastatin (Lipitor): This cholesterol-lowering drug relies on Ethyl (R)-(-)-4-cyano-3-hydroxybutyrate as a crucial chiral building block in its multi-step synthesis [, , ].
Rosuvastatin (Crestor): This statin medication also utilizes Ethyl (R)-(-)-4-cyano-3-hydroxybutyrate as a key precursor in its production [, ].
Cyclic RGD-Containing Peptidomimetics: Ethyl (R)-(-)-4-cyano-3-hydroxybutyrate serves as a starting point for synthesizing cis and trans 4-aminopipecolic acids, which are incorporated as γ-amino acids in cyclic RGD-containing peptides. These peptides show potential as αVβ3 integrin antagonists [].
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6